molecular formula C10H14N2O2 B8466343 Ethyl 2-(4-aminophenylamino)acetate

Ethyl 2-(4-aminophenylamino)acetate

Cat. No.: B8466343
M. Wt: 194.23 g/mol
InChI Key: GVGQOGYBBPAQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-aminophenylamino)acetate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(4-aminoanilino)acetate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7,11H2,1H3

InChI Key

GVGQOGYBBPAQCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step B A solution of ethyl 2-(4-(tert-butoxycarbonylamino)phenylamino)acetate (772 mg, 2.62 mmol) in dichloromethane (14 mL) was treated with TFA (7 mL)) and the reaction mixture was stirred at 0° C. for 1.5 h. The resulting mixture was concentrated in vacuo and the residue was treated with EtOAc (200 ml) and washed with sat. aqueous Na2CO3, brine, dried over Na2SO4 and concentrated in vacuo to give ethyl 2-(4-aminophenylamino)acetate as a brown oil (483 mg, 94%).
Name
ethyl 2-(4-(tert-butoxycarbonylamino)phenylamino)acetate
Quantity
772 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
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reactant
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14 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)CNc1ccc(NC(=O)OC(C)(C)C)cc1
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Quantity
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reactant
Reaction Step One
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Reaction Step One

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